N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine
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Overview
Description
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine is a compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the reaction of 2,4-diaminopyrimidine with dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2-(2-(dimethylamino)ethyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine: This compound has a similar pyrimidine core but with different substituents, leading to distinct properties and applications.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar dimethylaminoethyl groups, used in drug delivery and nanotechnology.
Uniqueness
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H19N5 |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-6-N,2-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H19N5/c1-8-13-9(11-2)7-10(14-8)12-5-6-15(3)4/h7H,5-6H2,1-4H3,(H2,11,12,13,14) |
InChI Key |
AYKIOTAUFUXWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCN(C)C)NC |
Origin of Product |
United States |
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